(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide
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Overview
Description
Research into thiazole and thienyl derivatives, including compounds like "(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide," is driven by the diverse biological and chemical properties these molecules exhibit. Their synthesis and detailed analysis contribute significantly to the fields of medicinal chemistry, material science, and synthetic organic chemistry.
Synthesis Analysis
Synthesis of compounds related to "(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide" often involves multi-step reactions, starting with the formation of core thiazole or thienyl structures, followed by various functionalization reactions. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves reactions of thiazole derivatives with ethyl bromopyruvate, characterized by spectroscopic methods and crystallographic analysis (Haroon et al., 2018).
Molecular Structure Analysis
The molecular structure and conformation of thiazole and prolinamide derivatives are often elucidated using X-ray diffraction, NMR, and computational methods. These analyses reveal the spatial arrangement of atoms, stereochemistry, and molecular interactions critical for the compound's reactivity and biological activity. For example, studies on N-acetyl-L-prolinamide and its analogs provide insights into peptide conformations, showcasing the importance of molecular structure in understanding compound properties (Benedetti et al., 1976).
Chemical Reactions and Properties
Thiazole and thienyl compounds, including prolinamide derivatives, participate in a variety of chemical reactions, such as cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are fundamental for further modifying the molecular structure to achieve desired properties or biological activities. Research on the reactivity and functionalization of thiazole derivatives, like the synthesis of unique bi-heterocycles, highlights the chemical versatility of these compounds (Abbasi et al., 2019).
properties
IUPAC Name |
N-[(3S,5S)-5-(ethylcarbamoyl)-1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-3-18-17(23)15-6-13(8-21(15)7-12-4-5-24-9-12)20-16(22)14-10-25-11(2)19-14/h4-5,9-10,13,15H,3,6-8H2,1-2H3,(H,18,23)(H,20,22)/t13-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRFCCFIBHREX-ZFWWWQNUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=CSC=C2)NC(=O)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=CSC=C2)NC(=O)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide |
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